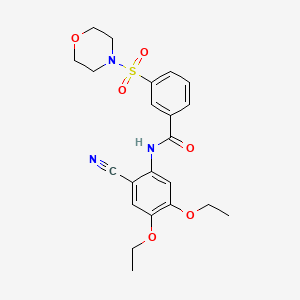
1-Ethyl-3-(2-methylphenyl)-1-(pyridin-4-ylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA is a thiourea derivative. Thiourea compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of ethyl, methylphenyl, and pyridinyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA typically involves the reaction of an appropriate isothiocyanate with an amine. The general reaction can be represented as follows:
R-NH2+R’-NCS→R-NH-C(S)-NHR’
In this case, the specific reactants would be an ethylamine, a 2-methylphenyl isothiocyanate, and a pyridin-4-ylmethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or ethanol under mild conditions.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: Thiourea compounds can be oxidized to form urea derivatives.
Reduction: Reduction can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Urea derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
科学的研究の応用
1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA may have applications in various fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly as an anti-cancer or anti-microbial agent.
Industry: Utilized in the production of polymers, dyes, and other materials.
作用機序
The mechanism of action of 1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
類似化合物との比較
Similar Compounds
- 1-ETHYL-3-(2-METHYLPHENYL)THIOUREA
- 1-ETHYL-3-(PYRIDIN-4-YL)THIOUREA
- 1-ETHYL-3-(2-METHYLPHENYL)-1-(METHYL)THIOUREA
Uniqueness
1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA is unique due to the combination of ethyl, methylphenyl, and pyridinyl groups, which may confer distinct chemical and biological properties compared to other thiourea derivatives.
特性
分子式 |
C16H19N3S |
|---|---|
分子量 |
285.4 g/mol |
IUPAC名 |
1-ethyl-3-(2-methylphenyl)-1-(pyridin-4-ylmethyl)thiourea |
InChI |
InChI=1S/C16H19N3S/c1-3-19(12-14-8-10-17-11-9-14)16(20)18-15-7-5-4-6-13(15)2/h4-11H,3,12H2,1-2H3,(H,18,20) |
InChIキー |
DWLLDQSUUYITKH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC=NC=C1)C(=S)NC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-fluorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B11501694.png)
![[4-(1H-Tetrazol-5-yl)phenoxy]acetic acid, ethyl ester](/img/structure/B11501698.png)

![2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl acetate](/img/structure/B11501701.png)
![5-cyclopropyl-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11501704.png)
![Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B11501711.png)
![N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11501712.png)
![3-{[4-(ethylsulfonyl)-2-nitrophenyl]sulfanyl}-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B11501713.png)
![2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-4-phenyl-1,3-thiazole](/img/structure/B11501719.png)
![N-{5-chloro-2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11501725.png)
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11501734.png)
![Butanoic acid, 4-[[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino]-4-oxo-, 4-methylcyclohexyl ester](/img/structure/B11501754.png)
![5-[(2-methylphenoxy)methyl]-4-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11501756.png)
![8-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11501758.png)
